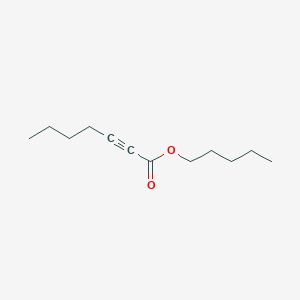

Pentyl hept-2-ynoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16491-57-9 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

pentyl hept-2-ynoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-7,9,11H2,1-2H3 |

InChI Key |

YKSQVHRAXYKFIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C#CCCCC |

Origin of Product |

United States |

The Role of the Ester Moiety in Reactivity:the Ester Group is a Key Determinant of Reactivity. Studies on N Heterocyclic Carbene Nhc Catalyzed Reactions Have Shown That Activated Alkynoic Acid Esters Are Effective Precursors for Generating Alkynyl Acyl Azolium Intermediates.mdpi.comfor Example, Using an Ester with a Good Leaving Group, Such As a 4 Nitrophenyl Ester, Enhances the Formation of These Reactive Intermediates, Which Can then Participate in Annulation Reactions to Form Complex Heterocyclic Structures.mdpi.comthe Nature of the Ester Group Directly Influences the Susceptibility of the Carbonyl Carbon to Nucleophilic Attack, a Key Step in Many Transformations.

Furthermore, comparative studies have demonstrated differences in reactivity between esters, amides, and thioesters. In the synthesis of complex natural products, various ester analogues were shown to undergo alkynylation with high yields. rsc.org A thioester analogue also displayed high reactivity, affording the desired product in near-quantitative yield, indicating that heteroatom substitution in the ester functional group significantly modulates the electronic properties and reactivity of the entire molecule. rsc.org

Stereochemistry and Unsaturation:sar Studies on Natural Products Like Lachnophyllum Esters Have Highlighted the Importance of Stereochemistry and the Degree of Unsaturation. the Synthesis of Both Z and E Isomers of Lachnophyllum Methyl Ester and Its Analogues Was Pursued to Evaluate Their Biological Activities.rsc.orgthese Studies Revealed That Both the Geometry of the Double Bonds and the Presence of Conjugated Triple Bonds Are Critical for Their Nematicidal Properties, Demonstrating That Subtle Changes in Three Dimensional Structure Can Lead to Significant Differences in Reactivity and Function.rsc.org

Data from SAR Studies of Alkynyl Ester Analogues

The following tables summarize findings from the literature on how structural modifications to alkynyl ester analogues affect reactivity and reaction outcomes.

Table 1: Effect of Ester and Acyl Group Modification on Reactivity

| Molecule Class | Modification | Observed Effect on Reactivity/Yield | Reference |

|---|---|---|---|

| Alkynyl Acyl Azolium Precursors | Change from simple alkyl ester to activated 4-nitrophenyl ester | Enhanced generation of reactive intermediates for annulation reactions. | mdpi.com |

| Dihydrobenzofuran Esters | Substitution with a thioester analogue | Near quantitative yield in alkynylation reactions, showing high reactivity. | rsc.org |

| Dihydrobenzofuran Esters | Introduction of electron-donating groups on the aromatic ring | Decreased product yields in alkynylation (68-69%) compared to unsubstituted analogues (94-96%). | rsc.org |

| Gold(I) Acetylide Complexes | Variation of phosphane ligands | Did not strongly affect cytotoxicity but showed a preference for heteroatom-free residues for inhibiting the target enzyme thioredoxin reductase. | researchgate.net |

Table 2: Impact of Chain Modification and Unsaturation on Activity

| Molecule Class | Modification | Observed Effect on Activity/Reactivity | Reference |

|---|---|---|---|

| Lachnophyllum Ester Analogues | Comparison of (Z) vs. (E) stereoisomers | Stereochemistry was a critical determinant of nematicidal activity. | rsc.org |

| Lachnophyllum Ester Analogues | Presence of conjugated triple acetylenic units | Identified as an important structural feature for biological activity. | rsc.org |

| Cepafungin Analogues | Saturation of the fatty acid fragment | Caused a ~14-fold decrease in proteasome β5 subunit inhibition. | nih.govacs.org |

| Cepafungin Analogues | Introduction of an alkyne tag on the fatty acid chain | Enabled chemoproteomic studies to identify protein targets without eliminating bioactivity. | nih.govacs.org |

These findings from related alkynyl esters provide a robust framework for predicting how structural changes to Pentyl hept-2-ynoate would likely influence its chemical reactivity and potential biological interactions.

Theoretical and Computational Investigations of Pentyl Hept 2 Ynoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are at the core of modern computational chemistry, providing detailed information about the distribution of electrons and the resulting molecular properties. wikipedia.orgsimonsfoundation.org These methods can predict geometries, energies, and a variety of spectroscopic properties. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.orgmdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically determined electron density. This approach is computationally efficient and provides reliable predictions of molecular properties and reactivity. mdpi.com

For esters, DFT calculations can predict reactivity by analyzing the electronic landscape of the molecule. researchgate.netrsc.org Key descriptors include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. mdpi.com In an ester like Pentyl hept-2-ynoate, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-poor. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. scirp.org

Atomic Charges: Calculations can assign partial charges to each atom, further identifying sites for chemical reactions. The Mulliken atomic charge distribution analysis, for example, can pinpoint the most negatively charged atoms, suggesting areas of high molecular activity. scirp.org

Table 1: Application of DFT in Predicting Ester Reactivity

| DFT-Derived Property | Predicted Chemical Insight | Relevance to this compound |

| Molecular Electrostatic | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com | The carbonyl carbon is an electrophilic site for nucleophilic addition. The carbonyl oxygen and alkyne bond are potential nucleophilic sites. |

| Frontier Orbital Energies | The HOMO-LUMO gap (ΔE) indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. scirp.org | The specific energy gap would determine its reactivity in reactions like cycloadditions or nucleophilic attacks. |

| Ionization Potential (IP) | The energy required to remove an electron. Lower IP can indicate higher reactivity in certain reactions. DFT can model how IP changes under external influences like electric fields. researchgate.net | Provides a measure of the energy needed to oxidize the molecule. |

| Atomic Partial Charges | Quantifies the electrophilic or nucleophilic character of each atom in the molecule. scirp.org | Confirms the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. thieme-connect.de These methods are crucial for performing conformational analysis to determine the most stable three-dimensional arrangements of a molecule. mdpi.comnih.gov

For this compound, a flexible molecule, numerous conformations are possible due to rotation around its single bonds. The most significant conformational aspect of esters is the rotation around the C(O)–O bond, leading to s-cis and s-trans conformers. Computational studies on model esters like methyl acetate (B1210297) have shown that the s-trans conformation is significantly more stable than the s-cis form. mdpi.com Ab initio calculations can precisely quantify this energy difference. Such analyses are critical in understanding the molecule's ground-state structure, which influences its physical properties and how it interacts with other molecules. mdpi.comrsc.org

Table 2: Representative Conformational Energy Data for a Model Ester (Methyl Acetate)

| Conformer | Computational Method | Relative Gibbs Free Energy (kcal/mol) | Finding |

| s-trans | DFT | 0.00 (Reference) | The s-trans conformation is the global minimum energy structure. mdpi.com |

| s-cis | DFT | +8.6 | The s-cis conformation is significantly higher in energy. mdpi.com |

Note: Data is for methyl acetate and serves as a representative example for simple esters.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. scielo.brrhhz.net By mapping the potential energy surface (PES), researchers can identify the sequence of bond-making and bond-breaking events, as well as the structures of all transient species like intermediates and transition states. scielo.br

A transition state (TS) represents the highest energy point on the reaction pathway between reactants and products. rhhz.net The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. longdom.org Computational methods can locate the geometry of a transition state and calculate its energy. acs.org

For reactions relevant to this compound, such as hydrolysis or esterification, computational analysis can distinguish between different proposed mechanisms. rhhz.netresearchgate.net For instance, the aminolysis of an ester can proceed through a concerted mechanism (one step) or a stepwise mechanism involving a tetrahedral intermediate. rhhz.net By calculating the activation energy for both paths, the kinetically favored route can be identified. rhhz.netresearchgate.net

Table 3: Representative Activation Energies for Ester Reactions Calculated Computationally

| Reaction | Catalyst/Conditions | Computational Method | Calculated Activation Energy (Ea) (kJ/mol) | Reference |

| Esterification of Acetic Acid | HPA Catalyst | Not specified | 30.4 | This value, determined by fitting a kinetic model, is comparable to computationally derived barriers. researchgate.net |

| Esterification of Palmitic Acid | Ionic Liquid | Not specified | 45.4 | Kinetic modeling based on experimental data provides Ea values for complex systems. oup.com |

| Esterification of Boric Acid with Diol | None (in water) | M062X/aug-cc-pvtz | 31.5 | Highlights a low barrier for a specific esterification, determined via high-level quantum calculations. rsc.org |

Mapping a reaction coordinate involves calculating the potential energy of the system at various points along the reaction pathway. rhhz.net This generates an energy profile that visualizes the entire transformation from reactants to products. scielo.br

For a key transformation like the acid-catalyzed hydrolysis of this compound, the reaction coordinate map would illustrate the following steps:

Reactants: this compound, a hydronium ion, and water.

First Transition State: Protonation of the carbonyl oxygen.

Intermediate 1: The protonated ester.

Second Transition State: Nucleophilic attack by a water molecule on the carbonyl carbon.

Intermediate 2: A tetrahedral intermediate.

Subsequent Steps: A series of proton transfers and the eventual cleavage of the C-O bond, leading to the final products (hept-2-ynoic acid and pentanol).

Each of these stationary points (reactants, intermediates, transition states, and products) can be computationally optimized to determine its structure and energy, providing a comprehensive mechanistic picture. rhhz.net

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study molecules in an explicit solvent environment. mdpi.comrsc.org MD simulates the motion of every atom in the system over time based on classical mechanics, providing insight into the dynamic behavior and the specific interactions between the solute and solvent molecules. ccsenet.orgresearchgate.net

For this compound, MD simulations could be used to understand:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the ester, particularly around the polar ester group and the nonpolar alkyl chains.

Conformational Dynamics: How the solvent influences the conformational preferences and the rate of interconversion between different conformers. mdpi.com

Transport Properties: How the molecule moves and diffuses within a solvent, which is relevant for understanding its behavior in solution-phase reactions.

Interfacial Behavior: In systems with more than one phase (e.g., water and an organic solvent), MD can model the partitioning and orientation of the ester at the liquid-liquid interface. rsc.orgresearchgate.net

These simulations are crucial because solvent molecules can actively participate in a reaction mechanism, for example, by stabilizing charged intermediates or facilitating proton transfer via hydrogen bond networks. scielo.brprinceton.edu

Table 4: Insights from Molecular Dynamics Simulations of Esters in Solution

| Simulation Focus | Key Findings | Relevance to this compound |

| Self-Assembly of Esters in Water | Non-ionic esters can self-assemble into micelles, sometimes in conjunction with surfactants. The process can be rapid, occurring on a nanosecond timescale. mdpi.comccsenet.org | Could predict if this compound forms aggregates in aqueous environments, affecting its solubility and availability for reaction. |

| Liquid-Liquid Phase Equilibria | MD simulations can predict the phase diagrams for ester-water mixtures, showing good agreement with experimental data for properties like density and composition. rsc.orgresearchgate.net | Can be used to model the partitioning behavior of this compound between aqueous and organic phases. |

| Adsorption on Surfaces | MD can model the adsorption of esters onto solid surfaces, like clays, revealing preferred orientations and calculating partition coefficients between the surface and water. princeton.edu | Provides a molecular-level understanding of how the compound might interact with solid matrices in environmental or industrial settings. |

Structure-Reactivity Relationship (SAR) Studies on Alkynyl Ester Analogues

Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and biological activity. While specific SAR studies focusing exclusively on this compound are not extensively documented in public literature, a wealth of information can be gleaned from research on analogous alkynyl esters. These studies investigate how modifications to the alkyne, ester, and alkyl chain components of the molecule affect their chemical behavior and interactions in various systems.

Research Findings from Analogue Studies

Research into compounds structurally related to this compound reveals critical insights into the determinants of reactivity for the broader class of alkynyl esters.

Pentyl Hept 2 Ynoate As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Natural Product Analogues Incorporating Alkynyl Ester Moieties

The alkynyl ester functionality is a key structural motif in numerous natural products and their synthetic analogues, prized for its role in constructing complex molecular architectures. While direct examples of pentyl hept-2-ynoate in the synthesis of specific natural product analogues are not extensively documented in readily available literature, the principles of its application can be inferred from the synthesis of similar compounds. For instance, the synthesis of analogues of the natural product lachnophyllum methyl ester involves the coupling of an iodoalkene with hept-1-yne, a structural relative of the "hept-2-ynoate" portion of this compound. rsc.org This suggests that this compound could similarly serve as a precursor for creating analogues with varied ester groups, potentially influencing their biological activity.

Strategies for creating diversity in natural product analogues often involve modifying a core structure at various stages of synthesis. researchgate.net The pentyl group in this compound offers a point of variation that can be systematically altered to explore structure-activity relationships. Furthermore, the synthesis of complex natural products like doliculide, a cytotoxic cyclodepsipeptide, involves the creation of polyketide fragments which can be conceptually related to the structure of this compound. niscpr.res.in The stereoselective synthesis of such fragments often employs chiral auxiliaries and asymmetric reactions to control the three-dimensional arrangement of atoms, a principle that could be applied to reactions involving this compound.

The Barbier reaction is another powerful tool in natural product synthesis that has been used to create complex molecules, including those with ester functionalities. rsc.orgresearchgate.net This reaction allows for the formation of carbon-carbon bonds under mild conditions and could potentially be employed to introduce the this compound framework into a growing molecular structure.

Derivatization into High-Value Fine Chemical Intermediates

The chemical reactivity of the alkyne and ester groups in this compound allows for its conversion into a wide array of valuable intermediates for the fine chemical industry. The alkyne moiety can undergo a variety of transformations including hydrogenation, halogenation, and cycloaddition reactions. ontosight.ai For example, nickel-catalyzed reductive alkylalkynylation of alkynes using redox-active esters provides a route to stereodefined 1,3-enynes, which are themselves valuable synthetic building blocks. chemrxiv.orgchemrxiv.org

The ester group can be hydrolyzed to the corresponding carboxylic acid, hept-2-ynoic acid, or transesterified to produce other esters. ontosight.ai These transformations open up pathways to a diverse range of compounds with potential applications in materials science and pharmaceuticals. For instance, the synthesis of chiral β-alkynyl esters can be achieved through a sequential palladium and copper-catalyzed reaction sequence starting from terminal alkynes and ynoates. acs.org

Table 1: Potential Derivatizations of this compound and Their Applications

| Reaction Type | Reagents/Catalysts | Product Class | Potential Applications |

| Hydrogenation | H₂, Pd/C | Pentyl heptanoate | Saturated esters, fragrance components |

| Halogenation | Br₂, CCl₄ | Dihaloalkenes | Synthetic intermediates |

| Click Chemistry | Azides, Cu(I) catalyst | Triazoles | Pharmaceuticals, materials science |

| Hydrolysis | NaOH, H₂O | Hept-2-ynoic acid | Precursor for other derivatives |

| Transesterification | R-OH, acid/base catalyst | Other hept-2-ynoate esters | Fine chemicals with varied properties |

| Reductive Alkylalkynylation | NHPI esters, Ni catalyst | 1,3-Enynes | Complex molecule synthesis chemrxiv.orgchemrxiv.org |

Role in Polymer Chemistry as a Monomer or Cross-Linking Agent

Alkynes are valuable monomers in the synthesis of polymers with unique electronic and physical properties due to their conjugated backbones. mdpi.com While specific studies detailing the use of this compound as a monomer are not prevalent, the broader class of alkynyl esters has been explored in polymer chemistry. For example, α-azide-ω-alkynyl ester monomers have been used to create hydrolytically degradable poly(ester-triazole)s through azide-alkyne cycloaddition polymerization. rsc.orgrsc.org This suggests that this compound, with its terminal alkyne, could potentially be copolymerized with azide-functionalized monomers to create novel polymers.

Furthermore, ester-activated internal alkynes have been shown to improve the stereoregularity of polymers produced in thiol-yne polymerizations. mdpi.com The internal alkyne in this compound could potentially participate in similar polymerization reactions. The versatility of alkyne monomers allows for the synthesis of a wide range of polymer architectures, including linear, branched, and cross-linked structures. researchgate.net The pentyl group could also influence the properties of the resulting polymer, such as its solubility and thermal stability.

Stereoselective Synthesis of Complex Molecules from this compound

The controlled synthesis of specific stereoisomers is a cornerstone of modern organic chemistry, particularly in the creation of pharmaceuticals and other biologically active molecules. The alkyne functionality in this compound provides a handle for introducing stereocenters with high precision. For example, palladium-catalyzed reactions of alkynylborates with aryl halides can lead to the stereoselective synthesis of (E)-(trisubstituted alkenyl)borinic esters. acs.org This methodology could be adapted to reactions involving this compound to generate specific geometric isomers.

Furthermore, nickel-catalyzed reductive couplings of alkynes with epoxides can proceed with high regioselectivity, offering a powerful method for constructing complex cyclic and acyclic molecules. nih.gov The stereochemistry of the starting materials can be translated into the product, allowing for the synthesis of enantiomerically enriched compounds. The reduction of alkynyl α-hydroxy esters can also proceed with high diastereoselectivity, providing access to α-hydroxy ketones with defined stereochemistry. researchgate.net

Table 2: Examples of Stereoselective Reactions Applicable to Alkynyl Esters

| Reaction Type | Catalyst/Reagent | Key Feature | Reference |

| Palladium-Catalyzed Arylboration | Palladium/Ligand | Stereoselective formation of (E)-alkenylborinates | acs.org |

| Nickel-Catalyzed Epoxide-Alkyne Coupling | Ni(cod)₂, Bu₃P | High regioselectivity in macrocyclization | nih.gov |

| α-Ketol Rearrangement | LiAlH₄/Acid | Diastereoselective rearrangement of α-hydroxy esters | researchgate.net |

| Nickel-Catalyzed Reductive Alkylalkynylation | Nickel catalyst | Regio- and E-isomeric control of 1,3-enynes | chemrxiv.orgchemrxiv.org |

Integration into Heterocyclic and Macrocyclic Compounds

Heterocyclic and macrocyclic compounds are of immense importance in medicinal chemistry and materials science. The alkynyl ester group of this compound is an excellent precursor for the construction of such ring systems. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazole-fused macrocycles. thieme-connect.com this compound, possessing a terminal alkyne, is a suitable substrate for this reaction.

Macrocyclization can also be achieved through other methods, such as nickel-catalyzed intramolecular cycloadditions. umich.edu For example, the reductive coupling of an epoxide and an alkyne within the same molecule can lead to the formation of large rings, as demonstrated in the total synthesis of (-)-gloeosporone. nih.gov Furthermore, intramolecular (3+2) cycloaddition reactions between alkynyl sulfides and alkynes can generate highly substituted fused thiophenes. researchgate.net These strategies highlight the potential of incorporating this compound into diverse heterocyclic and macrocyclic scaffolds. The synthesis of complex macrocycles often relies on the strategic placement of reactive functional groups, and the alkynyl ester of this compound provides a versatile handle for such constructions. cam.ac.uknih.gov

Environmental Chemical Aspects and Degradation Mechanisms of Pentyl Hept 2 Ynoate

Photolytic Degradation Pathways of Alkynyl Esters in Environmental Systems

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, typically from sunlight. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment, known as photosensitizers, absorb light and produce reactive species that in turn degrade the target compound. nih.gov

For alkynyl esters, the triple bond and the ester functional group are potential sites for photochemical reactions. In aquatic environments, dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers. nih.gov Upon irradiation, these substances can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are highly reactive and can initiate the degradation of organic pollutants. nih.govacs.org

The degradation of esters via indirect photolysis often follows pseudo-first-order kinetics. acs.org The specific pathways for an alkynyl ester like Pentyl hept-2-ynoate would likely involve oxidation of the alkyl chain and reactions at the carbon-carbon triple bond. This can lead to the formation of a variety of smaller, more polar and often more biodegradable molecules. Research on other organic esters has shown that the presence of photosensitizers like titanium dioxide (TiO₂) or bismuth tungstate (B81510) (Bi₂WO₆) can significantly accelerate photodegradation under UV or simulated solar light. frontiersin.org

Table 1: Potential Photolytic Degradation Products of Alkynyl Esters

| Reactant | Reactive Species | Potential Products |

|---|---|---|

| Alkynyl Ester | Hydroxyl Radical (•OH) | Hydroxylated derivatives, cleavage of the ester bond, oxidation of the alkyne and alkyl chains. |

| Alkynyl Ester | Singlet Oxygen (¹O₂) | Oxidation of the triple bond leading to diones and other oxygenated products. |

Hydrolytic Stability and Mechanism of this compound Degradation in Aqueous Environments

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. In the case of this compound, this would result in hept-2-ynoic acid and pentanol (B124592). The rate of hydrolysis is significantly influenced by pH and temperature.

The reaction can be catalyzed by acids (H⁺) or bases (OH⁻). Base-catalyzed hydrolysis is typically faster and more significant under most environmental pH conditions (pH 6-9). The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate anion and the alcohol.

While specific data on the hydrolytic half-life of this compound is not available, studies on other aliphatic esters demonstrate that the rate of hydrolysis is dependent on the structure of the ester. Steric hindrance around the carbonyl group can slow down the reaction. The presence of the triple bond in the acyl chain of this compound might influence the electronic properties of the carbonyl group, potentially affecting the hydrolysis rate compared to its saturated or unsaturated (alkene) counterparts.

Biotransformation Pathways of this compound in Environmental Systems

Biotransformation, the chemical alteration of a substance by living organisms, is a crucial process for the environmental degradation of many organic compounds. This is primarily carried out by microorganisms such as bacteria and fungi. nih.gov

Microorganisms possess a vast array of enzymes capable of degrading complex organic molecules. For esters like this compound, the initial step in microbial degradation is typically the hydrolysis of the ester bond. rsc.orgd-nb.info This is a common and often rapid process mediated by non-specific esterases that are widely present in various microbial communities. sfu.ca

Following the initial ester hydrolysis, the resulting hept-2-ynoic acid and pentanol are further metabolized. Pentanol, a simple alcohol, is generally readily biodegradable by many microorganisms through oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways like the citric acid cycle.

The degradation of the alkynyl carboxylic acid, hept-2-ynoic acid, is a more specialized process. The carbon-carbon triple bond can be subject to hydration, reduction, or oxidation by specific microbial enzymes. The ultimate fate of the carbon skeleton would be its complete mineralization to carbon dioxide and water under aerobic conditions. mdpi.com The length of the alkyl chain can also influence the rate of biodegradation, with some studies showing that very long alkyl chains can decrease biodegradability. rsc.orgmdpi.com

The key enzymes initiating the biotransformation of this compound are esterases, a class of hydrolases. Lipases and cutinases are examples of carboxylesterases that can catalyze the hydrolysis of a wide range of esters. nih.govnptel.ac.in These enzymes are often secreted by microorganisms into the surrounding environment to break down larger molecules into smaller ones that can be transported into the cell for further metabolism.

The enzymatic hydrolysis of esters is a well-established process. nptel.ac.in For instance, lipases, such as those from Candida species, are known to be effective in catalyzing the hydrolysis of various esters. google.com

The transformation of the alkyne functional group is less commonly studied than that of alkanes and alkenes. However, microorganisms have been shown to possess enzymes capable of metabolizing alkynes. Potential enzymatic transformations of the triple bond in hept-2-ynoic acid could include:

Hydration: Addition of water across the triple bond to form a ketone.

Reduction: Stepwise reduction of the triple bond to a double bond (alkene) and then to a single bond (alkane).

Oxidation: Cleavage of the triple bond or oxidation of adjacent carbons.

These enzymatic processes would convert the specialty chemical into more common metabolic intermediates that can be readily utilized by the microbial cell.

Table 2: Key Enzymes and Reactions in the Biotransformation of this compound

| Enzyme Class | Reaction Catalyzed | Substrate | Product(s) |

|---|---|---|---|

| Esterases (e.g., Lipases) | Ester Hydrolysis | This compound | Hept-2-ynoic acid and Pentanol |

| Alcohol Dehydrogenase | Oxidation | Pentanol | Pentanal |

| Aldehyde Dehydrogenase | Oxidation | Pentanal | Pentanoic acid |

Future Research Trajectories and Emerging Opportunities in Pentyl Hept 2 Ynoate Chemistry

Development of Novel Catalytic Systems for Pentyl hept-2-ynoate Transformations

The carbon-carbon triple bond in this compound is a hub of reactivity, amenable to a wide array of catalytic transformations. Future research will likely focus on developing novel, efficient, and selective catalytic systems to functionalize this alkyne moiety.

A significant area of development is the use of recyclable catalysts, which align with the principles of green chemistry by combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. mdpi.comnih.gov For the functionalization of the alkyne in this compound, several classes of recyclable catalysts hold promise, including metal-organic frameworks (MOFs), porous organic polymers (POPs), and metal nanoparticles supported on materials like graphitic carbon or silica. mdpi.comnih.gov These systems can be engineered for reactions such as hydrogenation, hydroarylation, and coupling reactions. mdpi.comresearchgate.net

Stereo-divergent catalysis is another critical frontier. Developing catalytic systems based on affordable and abundant metals like cobalt, nickel, and copper could provide access to both (E)- and (Z)-isomers of the resulting alkenes from this compound hydrogenation with high precision. rsc.org For instance, cobalt catalysts have shown the ability to produce Z-alkenes, with the potential to switch to E-alkenes by adding specific ligands like dppe (1,2-bis(diphenylphosphino)ethane). rsc.org Similarly, palladium-based catalysts, long favored for their versatility, can be tuned with different ligands to control stereochemical outcomes in various transformations. rsc.orgbeilstein-journals.org

The table below summarizes potential catalytic systems applicable to the transformations of the alkyne bond in compounds like this compound.

Table 1: Emerging Catalytic Systems for Alkyne Functionalization

| Catalyst Type | Metal Center | Key Transformation | Potential Advantage for this compound |

|---|---|---|---|

| Supported Nanoparticles | Ag on g-C3N4 | Halogenation | Access to functionalized building blocks. mdpi.com |

| Homogeneous Complex | Cobalt(II) with dppe ligand | Stereo-divergent Hydrogenation | Selective formation of E- or Z-alkenes. rsc.org |

| Homogeneous Complex | Copper(II) with N-ligands | Z-selective Semi-hydrogenation | High precision synthesis of Z-alkenes. rsc.org |

| Gold(I) NHC Complexes | Gold | Hydroarylation | High activity and selectivity at room temperature. beilstein-journals.org |

| Nickel-based Systems | Nickel with phosphine (B1218219) ligands | [2+2+2] Cyclotrimerization | Construction of substituted aromatic compounds. researchgate.net |

| Zeolite-Confined Cations | Nickel | Selective Hydrogenation | Mimics homogeneous catalysis with heterogeneous benefits. chinesechemsoc.org |

Furthermore, gold-catalyzed reactions represent a powerful tool for activating the alkyne in this compound towards nucleophilic attack. mdpi.com Gold(I) catalysts, for example, are highly efficient in promoting the addition of carboxylic acids to alkynes to form enol esters, a transformation that could be applied intramolecularly or intermolecularly to this compound and its derivatives. mdpi.commdpi.com

Integration of this compound into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. riken.jpacs.org Integrating this compound into flow chemistry setups could unlock new synthetic pathways and enable the production of its derivatives on an industrial scale.

Esterification reactions to produce compounds like this compound can be significantly optimized using flow processes. riken.jp For instance, solid acid catalysts packed into a column can facilitate the continuous reaction of an alcohol and a carboxylic acid, leading to high yields of the desired ester with minimal reverse reaction. riken.jp This method has proven superior to commercial catalysts in trials for producing ester-based biofuels and is amenable to mass production. riken.jp

Flow chemistry is also exceptionally well-suited for handling reactive intermediates and hazardous reagents safely. researchgate.net The synthesis of various esters from carboxylic acids and amines has been demonstrated in continuous flow, showing compatibility with numerous functional groups, including alkynes. researchgate.net This suggests that transformations involving this compound could be performed efficiently and safely in a flow regime. For example, a tandem reaction involving hydroformylation and hydrogenation of internal alkynes has been achieved using a rhodium catalyst in a continuous flow setup, yielding aliphatic aldehydes with high selectivity. nih.gov Such a process could be adapted to this compound to create novel aldehydic esters.

The combination of microwave irradiation with continuous-flow systems presents another powerful tool, allowing for rapid heating and significantly reduced reaction times. acs.org This has been successfully applied to various organic reactions, including the reduction of alkynes. acs.org

Exploitation of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of these molecules into well-defined, functional structures is a cornerstone of this field. nih.govmdpi.com The linear, rigid structure of the alkyne group in this compound, combined with the polar ester group, makes it an intriguing candidate for designing novel self-assembling systems.

Alkynes are valuable components in the construction of complex supramolecular architectures. lightninginspiration.com For example, they are key to creating polyrotaxanes, where long polyyne chains are threaded through macrocycles. chemrxiv.orgnih.gov This encapsulation can stabilize otherwise unstable molecules. chemrxiv.orgnih.gov While this compound itself is not a long polyyne, its alkyne functionality can be used as a reactive handle to build larger, more complex structures. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction is a highly efficient method for linking molecules and has been used extensively to functionalize macrocycles like pillar[n]arenes for the construction of sophisticated supramolecular assemblies. rsc.org this compound could be modified to include an azide (B81097) or a terminal alkyne, allowing it to be "clicked" onto such scaffolds.

Furthermore, the self-assembly process can be directed by enzymatic reactions, where enzymes catalyze the formation of molecules that then assemble into nanostructures. nih.gov This approach offers high specificity and efficiency. One could envision a scenario where an enzyme modifies this compound or a precursor, triggering its self-assembly into a nanostructure for applications in theranostics or materials science. nih.gov Metal coordination-driven self-assembly is another powerful strategy, where metal ions and organic ligands (like a modified this compound) assemble into discrete, highly ordered structures such as coordination cages. mdpi.com

Advanced Mechanistic Studies Utilizing Cutting-Edge Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical transformations and discovering new ones. The reactions of this compound, particularly its catalytic transformations, offer a rich field for mechanistic investigation using advanced spectroscopic techniques.

In situ and operando spectroscopy are powerful methods for studying catalysts and reaction intermediates under actual reaction conditions. researchgate.net Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the stepwise hydrogenation of an alkyne, providing insight into the formation of intermediates on the catalyst surface. chinesechemsoc.org For gold-catalyzed reactions of this compound, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe the organogold intermediates directly, helping to elucidate the complete mechanistic picture, including any off-cycle processes. nih.gov

Time-resolved spectroscopy allows researchers to observe the dynamics of chemical reactions on extremely short timescales (femtoseconds to picoseconds). numberanalytics.com Using a pump-probe technique, where one laser pulse initiates the reaction and a second probes the subsequent changes, the evolution of excited states and transient species can be mapped. numberanalytics.com This would be invaluable for studying photochemical reactions of this compound, such as the visible light-promoted benzannulation with vinyl sulfoxonium ylides, where an in situ generated intermediate acts as a photosensitizer. acs.org

For reactions occurring on surfaces, such as heterogeneous catalysis, techniques like scanning tunneling microscopy (STM) and high-resolution photoemission spectroscopy (HRPES) can provide detailed information about the spatial arrangement and electronic state of adsorbed molecules. rsc.org These methods, combined with density functional theory (DFT) calculations, can reveal the specific interactions between this compound, a catalyst, and other reactants on a metal surface. rsc.orgrsc.org Additionally, novel mass spectrometry techniques using tunable vacuum ultraviolet (VUV) synchrotron radiation can detect elusive gas-phase reactive intermediates like radicals and carbenes with isomer selectivity, providing further mechanistic clarity. rsc.org

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Application to this compound Chemistry |

|---|---|---|

| In situ FTIR/NMR Spectroscopy | Real-time monitoring of species in solution or on a catalyst surface. chinesechemsoc.orgresearchgate.netnih.gov | Elucidating pathways in catalytic hydrogenation or hydroalkoxylation. chinesechemsoc.orgnih.gov |

| Time-Resolved Spectroscopy | Dynamics of ultrafast processes (e.g., excited states, transient intermediates). numberanalytics.com | Studying photochemical transformations and energy transfer processes. numberanalytics.comacs.org |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of molecules on surfaces. rsc.org | Visualizing the adsorption and interaction with heterogeneous catalysts. rsc.org |

| Photoionization Mass Spectrometry | Isomer-selective detection of gas-phase reactive intermediates. rsc.org | Identifying radical or carbene intermediates in complex reaction mixtures. rsc.org |

By leveraging these advanced analytical tools, researchers can move beyond a "black box" understanding of reactions involving this compound, paving the way for the rational design of more efficient and selective synthetic methods.

Q & A

Q. What mechanisms explain conflicting reports on this compound’s role as a pheromone precursor in insect studies?

- Methodological Answer : Conduct species-specific RNAi knockdowns of esterase enzymes to confirm biosynthetic pathways. Compare GC-EAD (Gas Chromatography-Electroantennographic Detection) responses across taxa. Confounding factors may include stereochemical purity or seasonal variation in donor organisms .

Ethical & Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.